

Structural Confirmation of 1-Decen-3-ol: A Comparative 2D NMR Guide

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Compound of Interest

Compound Name: 1-Decen-3-ol

CAS No.: 51100-54-0

Cat. No.: B1581236

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Executive Summary

In the synthesis and isolation of allylic alcohols like **1-Decen-3-ol**, structural ambiguity often arises from positional isomers (e.g., 2-decen-1-ol) and saturation byproducts. While Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular weight confirmation (

156.27), it frequently fails to distinguish between regiochemical isomers due to similar fragmentation patterns (e.g., loss of water

).

This guide establishes 2D NMR (COSY, HSQC, HMBC) as the superior analytical product for structural confirmation. Unlike 1D NMR, which suffers from signal overlap in the alkyl region, 2D techniques provide a self-validating "connectivity map" that definitively assigns the allylic system and the hydroxyl position.

The Structural Challenge

The target molecule, **1-Decen-3-ol**, consists of a vinyl group attached to a chiral carbinol center, followed by a heptyl chain.

- Target Structure:
- Critical Ambiguity: Distinguishing the terminal vinyl group () from internal alkene isomers (e.g.,) and confirming the hydroxyl position at rather than .

Comparative Analysis of Analytical Methods

Feature	Method A: GC-MS	Method B: 1D NMR (H/ C)	Method C: 2D NMR (Product)
Primary Output	Molecular Mass / Frag. Pattern	Functional Groups	Atom-to-Atom Connectivity
Regiochemistry	Low (Isomers fragment similarly)	Medium (Coupling often obscured)	High (Through-bond correlations)
Alkyl Chain Resolution	Low	Low (Methylene envelope overlap)	High (Dispersed in 2nd dimension)
Confidence Level	Presumptive	Indicative	Definitive

Experimental Protocol (Self-Validating System)

To ensure reproducibility and data integrity, follow this "Chain of Evidence" protocol.

Phase 1: Sample Preparation

- Solvent:

(99.8% D) with 0.03% TMS (v/v).

- Concentration: 15-20 mg of **1-Decen-3-ol** in 0.6 mL solvent. Note: High concentration is required for clear HMBC correlations.
- Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Phase 2: Acquisition Parameters (600 MHz equivalent)

- H 1D: 16 scans, 30° pulse, 2s relaxation delay.
- COSY (gCOSY): 256 increments, spectral width 10 ppm. Purpose: Trace the H1-H2-H3 spin system.
- HSQC (gHSQC): Multiplicity-edited (distinguishes from
(^1H and ^{13}C chemical shifts)). Purpose: Assign carbons to specific protons.
- HMBC (gHMBC): Optimized for
(^1H and ^{13}C chemical shifts). Purpose: Link the vinyl group to the alkyl chain across the C3 junction.

Phase 3: The Logic Workflow



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Figure 1: The Step-by-Step Structural Elucidation Workflow.

Experimental Data & Interpretation

The following data represents the definitive assignment for **1-Decen-3-ol** in

Table 1: Chemical Shift Assignments (H and C)

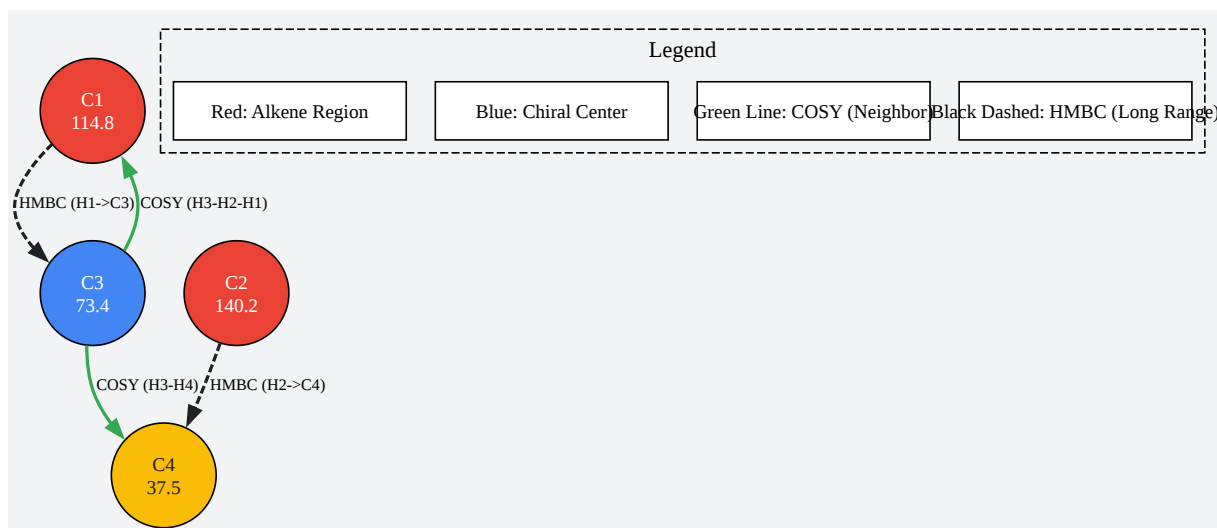
Position	Atom Type	(ppm)	Multiplicity (in Hz)	(ppm)	Key Diagnostic Feature
1a	(trans)	5.24	d ()	114.8	Terminal alkene proton
1b	(cis)	5.10	d ()	114.8	Terminal alkene proton
2		5.87	ddd ()	140.2	Characteristic downfield vinyl
3		4.09	q ()	73.4	Chiral Center (Carbinol)
4		1.55	m	37.5	-methylene to alcohol
5-9		1.28	m (broad envelope)	22-32	Alkyl Chain
10		0.88	t ()	14.1	Terminal Methyl

Table 2: 2D Correlation Matrix (The "Fingerprint")

Proton ()	COSY Correlation (Neighbor)	HSQC Correlation (Direct C)	HMBC Correlation (Long Range)	Structural Proof
H-1a/1b (5.10/5.24)	H-2	C-1 (114.8)	C-3 (73.4)	Confirms terminal alkene linked to carbinol.
H-2 (5.87)	H-1, H-3	C-2 (140.2)	C-4 (37.5)	Bridges the alkene and the alkyl chain.
H-3 (4.09)	H-2, H-4	C-3 (73.4)	C-1, C-2, C-4, C-5	Crucial Node: Proves OH is at C3.
H-4 (1.55)	H-3, H-5	C-4 (37.5)	C-2, C-3, C-5	Confirms attachment of chain to chiral center.

Visualization of Connectivity

The power of 2D NMR lies in the HMBC experiment, which allows us to "see" through the quaternary centers and heteroatoms. The diagram below illustrates the critical correlations that rule out isomers.



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Figure 2: Connectivity Map. Green lines represent direct neighbors (COSY); Dashed lines represent long-range correlations (HMBC) that bridge the functional groups.

Expert Insight: Why 2D NMR is Non-Negotiable

As an application scientist, I often see reliance on 1D NMR leading to misidentification of 2-decen-1-ol as **1-decen-3-ol**.

- The Multiplet Problem: In 1D NMR, the H-3 signal (4.09 ppm) can be confused with ether impurities or other alcohol isomers if the coupling is not resolved.
- The Solution: The HSQC experiment proves that the proton at 4.09 ppm is attached to a carbon at 73.4 ppm (characteristic of secondary alcohols), whereas a primary allylic alcohol (like 2-decen-1-ol) would show a

signal around 60-65 ppm. This single correlation definitively rules out the primary alcohol isomer.

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